Nornicotine's Enantioselective nAChR Binding Affinity in Recombinant α4β2 Subtype
In M10 cells expressing recombinant human α4β2 nAChR, (+)-[R]-nornicotine exhibited a lower Ki (higher affinity) than (-)-[S]-nornicotine in displacing (-)-[3H]nicotine binding [1]. The rank order of affinity was cytisine (Ki = 0.46 nM) > MPA (Ki = 1.21 nM) > anatoxin-a > (-)-nicotine > (+)-[R]-nornicotine > (-)-[S]-nornicotine > (+)-nicotine [1].
| Evidence Dimension | Binding Affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | (+)-[R]-nornicotine Ki < (-)-[S]-nornicotine Ki (exact values not reported in abstract, but (+)-[R]-nornicotine ranked between (-)-nicotine and (-)-[S]-nornicotine) |
| Comparator Or Baseline | (-)-Nicotine (Ki not provided in this study, but affinity lower than MPA Ki = 1.21 nM); Cytisine (Ki = 0.46 nM); MPA (Ki = 1.21 nM) |
| Quantified Difference | (+)-[R]-nornicotine affinity higher than (-)-[S]-nornicotine, both lower than (-)-nicotine; difference magnitude not quantified in abstract |
| Conditions | M10 cells stably expressing recombinant human α4β2 nAChR subtype; displacement of (-)-[3H]nicotine binding |
Why This Matters
Enantiomeric purity is critical; (+)-[R]-nornicotine demonstrates higher α4β2 affinity than the (-)-[S]-enantiomer, necessitating enantiomer-specific procurement for receptor pharmacology studies.
- [1] Zhang X, Gong ZH, Fasth KJ, Långström B, Nordberg A. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochem Int. 1998;32(5-6):435-441. View Source
